![molecular formula C11H19Br B13238690 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes a bromine atom and a methyl group attached to a propyl chain. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigid and stable structures, making them interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like alcohols or ketones.
Reduction Reactions: Reduction can remove the bromine atom, leading to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with enzymes or receptors. The rigid bicyclic structure also plays a role in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1-propenyl)bicyclo[2.2.1]heptane
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
- 2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)bicyclo[2.2.1]heptane
Uniqueness
2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C11H19Br |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3 |
Clé InChI |
XBJYSYKOHNWDIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC2CCC1C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
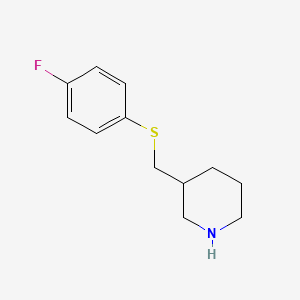
![4-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13238610.png)
![methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B13238614.png)
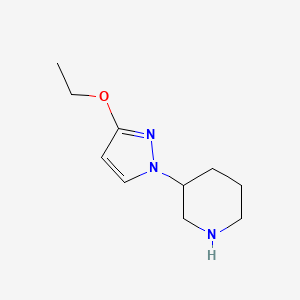


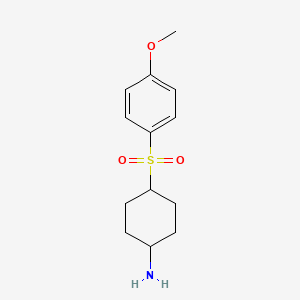
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
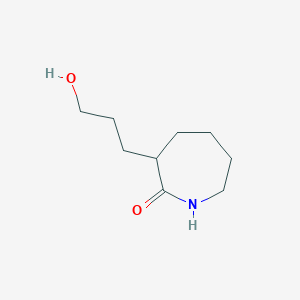
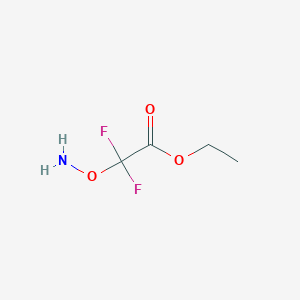

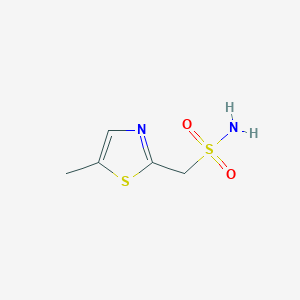
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
